

Comparative study of Einecs 300-803-9 and polysorbate surfactants in nanoemulsions

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Compound of Interest

Compound Name: Einecs 300-803-9

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Comparative Analysis of Polysorbate Surfactants in Nanoemulsion Formulations

A detailed examination of the performance and characteristics of commonly used polysorbate surfactants in the formulation of nanoemulsions, intended for researchers, scientists, and drug development professionals. This guide also addresses the inquiry into **Einecs 300-803-9**.

Initial research into the chemical entity identified by **Einecs 300-803-9** (CAS No. 93963-60-1) did not yield any publicly available information suggesting its use as a surfactant in nanoemulsion formulations. One source associated this number with (R)-darusentan, a pharmaceutical agent, not an emulsifier[1]. Consequently, a direct comparative study between **Einecs 300-803-9** and polysorbate surfactants in the context of nanoemulsions is not feasible based on current data.

This guide will, therefore, focus on a comprehensive comparative study of widely used polysorbate surfactants—Polysorbate 20, Polysorbate 60, and Polysorbate 80—in the development of nanoemulsions.

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by surfactant molecules, with droplet sizes generally ranging from 20 to 500 nm[2][3]. These systems are of significant interest in drug delivery due to their ability to enhance the solubility and bioavailability of poorly water-soluble drugs[4]. The choice of surfactant is critical to the formation, stability, and in-vivo performance of nanoemulsions.



Physicochemical Properties of Polysorbate Surfactants

Polysorbates are non-ionic surfactants derived from the ethoxylation of sorbitan esters of fatty acids. The numerical designation of the polysorbate corresponds to the type of fatty acid used, which in turn influences its properties, such as the Hydrophilic-Lipophilic Balance (HLB) value. A higher HLB value indicates greater hydrophilicity, making the surfactant suitable for forming oil-in-water (O/W) emulsions[5][6].

Surfactant	Chemical Name	Fatty Acid	CAS Number	HLB Value	Critical Micelle Concentrati on (CMC)
Polysorbate 20	Polyoxyethyle ne (20) sorbitan monolaurate	Lauric Acid (C12)	9005-64-5	16.7	0.06 mM
Polysorbate 60	Polyoxyethyle ne (20) sorbitan monostearate	Stearic Acid (C18)	9005-67-8	14.9	-
Polysorbate 80	Polyoxyethyle ne (20) sorbitan monooleate	Oleic Acid (C18, unsaturated)	9005-65-6	15.0	-

Performance of Polysorbate Surfactants in Nanoemulsions

The selection of a polysorbate surfactant can significantly impact the physical characteristics of a nanoemulsion, such as droplet size and stability.



Surfactant	Oil Phase	Mean Particle Size (nm)	Polydispersity Index (PDI)	Observations
Polysorbate 20	Sunflower Oil	Similar to WPI- stabilized emulsions	-	Effective for creating food-grade nanoemulsions[7].
Polysorbate 60	Medium Chain Triglycerides (MCT)	-	-	Used in combination with polyvinyl alcohol to create stable morin-loaded nanoemulsions and was found to interact with P-glycoprotein, potentially increasing drug bioavailability[8].
Polysorbate 80	Soybean Oil	206 - 253 nm (initially), 168 - 200 nm (after one week)	0.3 - 0.5	Formulations with Sorbitan monostearate and Polysorbate 80 showed a decrease in particle size over a week, indicating a slow equilibrium[9].
Polysorbate 80	Long Chain Triglyceride (LCT)/Lecithin	38 nm (initially), 49 nm (after 12 months at 25°C)	-	Nanoemulsions demonstrated good long-term stability with minimal change



in particle size[10].

Experimental Protocols Preparation of Nanoemulsions by High-Energy Homogenization

This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion using a high-pressure homogenizer or ultrasonicator.

Materials:

- Oil phase (e.g., medium-chain triglycerides, soybean oil)
- Aqueous phase (e.g., purified water)
- Surfactant (e.g., Polysorbate 20, 60, or 80)
- Co-surfactant (optional, e.g., ethanol, propylene glycol)
- Active Pharmaceutical Ingredient (API) (if applicable)

Procedure:

- Preparation of Phases:
 - Aqueous Phase: Dissolve the hydrophilic components, including the polysorbate surfactant, in the aqueous phase.
 - Oil Phase: Dissolve the lipophilic components, including the API if it is oil-soluble, in the oil phase.
- Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed using a magnetic stirrer or overhead stirrer. This will form a coarse, milky-white emulsion.
- High-Energy Homogenization:



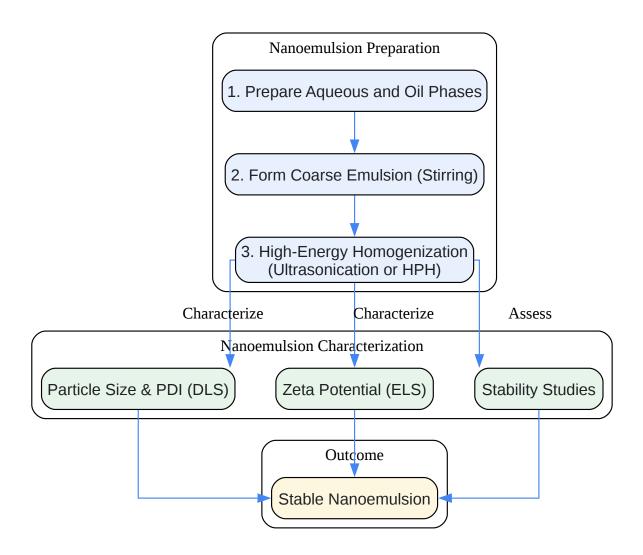
- High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a defined pressure (e.g., 500-1000 bar)[7].
- Ultrasonication: Subject the coarse emulsion to high-intensity ultrasonic waves using a probe sonicator. The sonication time and amplitude should be optimized to achieve the desired particle size.
- Cooling and Storage: Allow the resulting nanoemulsion to cool to room temperature and store it in a suitable container for further characterization.

Characterization of Nanoemulsions

- 1. Particle Size and Polydispersity Index (PDI) Analysis:
- Method: Dynamic Light Scattering (DLS).
- Procedure: Dilute a small aliquot of the nanoemulsion with the aqueous phase to an
 appropriate concentration to avoid multiple scattering effects. Place the diluted sample in a
 cuvette and measure the particle size and PDI using a DLS instrument. The PDI value
 indicates the breadth of the particle size distribution, with values below 0.3 generally
 considered acceptable for pharmaceutical nanoemulsions[9].
- 2. Zeta Potential Measurement:
- Method: Electrophoretic Light Scattering (ELS).
- Procedure: Dilute the nanoemulsion sample with the aqueous phase and inject it into the
 zeta potential cell of the instrument. The instrument applies an electric field and measures
 the velocity of the droplets, from which the zeta potential is calculated. A higher absolute zeta
 potential value (typically > ±30 mV) indicates good colloidal stability due to strong
 electrostatic repulsion between droplets.

Visualizations





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Caption: Experimental workflow for nanoemulsion preparation and characterization.

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